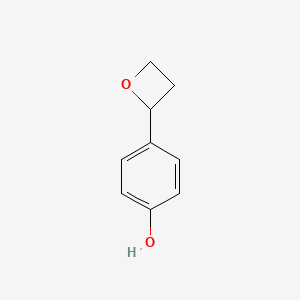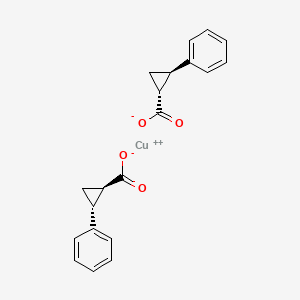
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is a coordination compound where copper(II) is complexed with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate typically involves the reaction of copper(II) salts with rel-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Substitution: Ligand exchange reactions can occur, where the carboxylate ligand is replaced by other ligands such as amines or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane and may require heating.
Major Products
Oxidation: The major product would be a copper(I) complex.
Substitution: The products would be new copper(II) complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is studied for its coordination chemistry and potential as a catalyst in organic reactions .
Biology and Medicine
Copper complexes are known for their cytotoxic properties and can be used as starting points for drug development .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as luminescent materials or sensors .
Mechanism of Action
The mechanism of action of Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate involves its interaction with biological molecules. The copper(II) center can coordinate with biomolecules such as proteins and DNA, potentially disrupting their function. This can lead to cytotoxic effects, making it a candidate for antitumor drug development .
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes with Schiff bases: These compounds also exhibit cytotoxic properties and are studied for their potential in medicinal chemistry.
Copper(II) complexes with β-amino acids: These complexes have been investigated for their biological activities, including interactions with DNA and proteins.
Uniqueness
Copper(II) rel-(1R,2R)-2-phenylcyclopropane-1-carboxylate is unique due to the presence of the cyclopropane ring, which imparts rigidity and specific steric properties to the compound. This can influence its reactivity and interactions with biological molecules, potentially enhancing its effectiveness as a therapeutic agent .
Properties
Molecular Formula |
C20H18CuO4 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
copper;(1R,2R)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/2C10H10O2.Cu/c2*11-10(12)9-6-8(9)7-4-2-1-3-5-7;/h2*1-5,8-9H,6H2,(H,11,12);/q;;+2/p-2/t2*8-,9+;/m00./s1 |
InChI Key |
NFQRKRKPLDNASC-FKXFVUDVSA-L |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
Canonical SMILES |
C1C(C1C(=O)[O-])C2=CC=CC=C2.C1C(C1C(=O)[O-])C2=CC=CC=C2.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


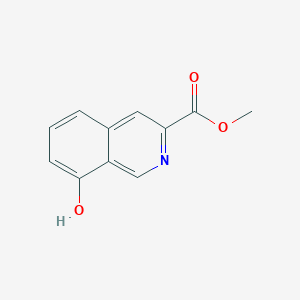
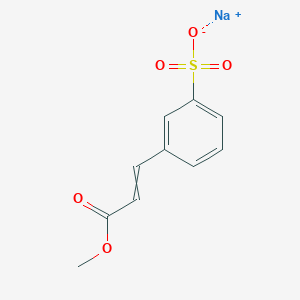
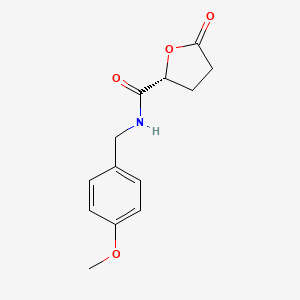
![(1S,2S,6R,8S)-4-butyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decane](/img/structure/B13646168.png)
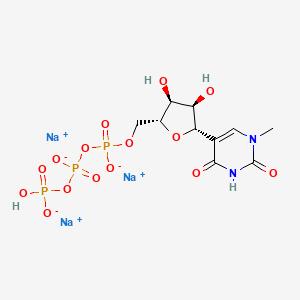
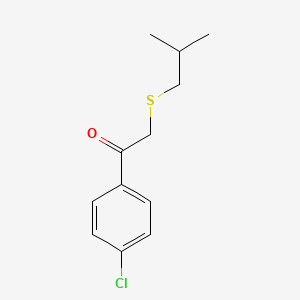


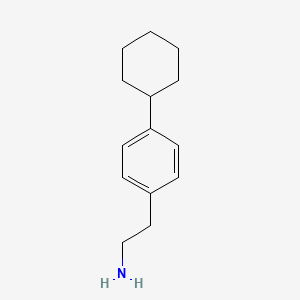


![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
